4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMAVQSKSUEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089492 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-morpholinoethanol in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets in cells.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets in cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholinoethyl-Substituted Benzamides
- Moclobemide (4-Chloro-N-(2-morpholinoethyl)benzamide): Structure: Lacks the furan-2-yl group present in the target compound. Activity: A reversible monoamine oxidase A (MAO-A) inhibitor used as an antidepressant . Toxicity: LD₅₀ of 707 ± 55 mg/kg (rats, oral) for the parent compound p-chloro-N-(2-morpholinoethyl)-benzamide . Key Difference: The furan substituent in the target compound may alter pharmacokinetics or target selectivity compared to Moclobemide.
- 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: Structure: Contains an additional morpholinoacetamido group and a second chloro substituent on the phenyl ring.
Heterocyclic Benzamide Derivatives
- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide: Structure: Integrates a 1,3,4-thiadiazole ring linked to a nitro-substituted phenyl group. Activity: Exhibits antimicrobial activity against Pseudomonas aeruginosa .
- 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide: Structure: Features a 1,3,4-oxadiazole ring conjugated to furan, connected via a butyl chain. Significance: Highlights the role of oxadiazole in modulating bioactivity, though its elongated structure may reduce blood-brain barrier penetration compared to the target compound .
Halogenated and Functionalized Benzamides
- 4-Chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide: Structure: Contains a trichloroethyl group and a furanmethylamino substituent. Relevance: The trichloro group increases lipophilicity, which may enhance metabolic stability but raise toxicity risks .
- 4-Chloro-N-((2-(chloromethyl)-1H-benzimidazol-1-yl)methyl)benzamide: Structure: Incorporates a benzimidazole ring with a chloromethyl group. Activity: Demonstrates 66.66% inhibition of carrageenan-induced inflammation in rats, comparable to diclofenac . Comparison: The benzimidazole moiety targets inflammatory pathways, whereas the target compound’s morpholino-furan system may favor CNS applications.
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 333.79 | 2.1 | 5 |
| Moclobemide | 268.74 | 1.8 | 4 |
| 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide | 378.78 | 2.9 | 7 |
*Calculated using ChemDraw.
Key Research Findings
Morpholinoethyl Benzamides: The morpholino group enhances CNS bioavailability, as seen in Moclobemide, but the addition of a furan ring may introduce novel binding interactions .
Heterocyclic Modifications : Thiadiazole and oxadiazole derivatives exhibit antimicrobial activity, whereas benzimidazoles target inflammation, highlighting substituent-dependent bioactivity .
Halogenation Effects : Trichloroethyl groups improve metabolic stability but may increase toxicity, underscoring the balance between lipophilicity and safety .
Biological Activity
4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structure, which incorporates a chloro group, a furan ring, and a morpholinoethyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 281.75 g/mol
The presence of the morpholinoethyl group enhances solubility and stability, potentially increasing its bioavailability compared to other benzamide derivatives.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activity against various diseases. Its interactions with biological molecules are being studied to elucidate its mechanism of action and therapeutic effects.
The mechanism of action for this compound involves binding to specific molecular targets within cells, potentially altering enzymatic activities and influencing various cellular pathways. This interaction may lead to:
- Inhibition of Enzymatic Activity : By binding to target proteins or enzymes, the compound may inhibit their function, which is crucial for disease progression.
- Modulation of Signaling Pathways : The compound's ability to interact with key signaling molecules suggests it could modulate pathways involved in cell growth and apoptosis.
Table 1: Summary of Biological Activity Studies
Q & A
Q. How to design a robust SAR study for this compound?
- Framework :
- Core modifications : Replace furan with thiophene or pyran to assess heterocycle impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-chlorobenzamide position to modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
